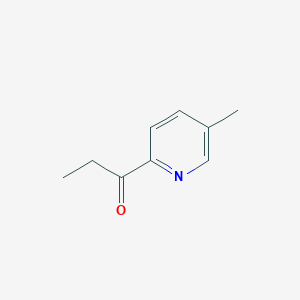

1-(5-Methylpyridin-2-yl)propan-1-one

説明

BenchChem offers high-quality 1-(5-Methylpyridin-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Methylpyridin-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(5-methylpyridin-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-9(11)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPBVDQDYKSLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Physicochemical Profiling of 1-(5-Methylpyridin-2-yl)propan-1-one: A Technical Guide for Drug Discovery

As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is the foundational step in designing efficacious therapeutics. The compound 1-(5-Methylpyridin-2-yl)propan-1-one has emerged as a highly versatile intermediate, particularly in the synthesis of complex heterocyclic APIs (Active Pharmaceutical Ingredients) such as kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in structure-activity relationships (SAR), and field-proven experimental protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Data

Before deploying any building block in a synthetic route, establishing its quantitative physicochemical profile is critical for predicting its behavior in both organic solvents and biological systems. The 5-methyl substitution on the pyridine ring subtly alters both the electronic distribution and the steric bulk compared to an unsubstituted analog.

Table 1: Quantitative Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | 1-(5-Methylpyridin-2-yl)propan-1-one |

| CAS Registry Number | 1563017-62-8 [1] |

| Molecular Weight | 149.19 g/mol [1] |

| Molecular Formula | C9H11NO |

| SMILES String | CCC(=O)C1=NC=C(C=C1)C [3] |

| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Carbonyl Oxygen) |

| Hydrogen Bond Donors | 0 |

| Physical State | Liquid (at standard temperature and pressure) |

| Standard Purity |

Mechanistic Role in Drug Design (SAR)

In drug development, every atom must serve a purpose. The architectural choices behind utilizing 1-(5-Methylpyridin-2-yl)propan-1-one are driven by precise causality:

-

The Pyridine Core as a Pharmacophore: The pyridine nitrogen acts as a critical hydrogen bond acceptor. In kinase inhibitors, this nitrogen frequently forms a vital hydrogen bond with the backbone amide of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.

-

Electronic Tuning via the 5-Methyl Group: The methyl group at the 5-position exerts a positive inductive effect (+I). This pushes electron density into the aromatic ring, subtly increasing the

of the pyridine nitrogen compared to an unsubstituted pyridine. This increased basicity can strengthen the hydrogen-bonding interaction with the target protein, directly enhancing binding affinity. Furthermore, the methyl group increases the overall lipophilicity (LogP), which can improve passive membrane permeability. -

The Propan-1-one Handle: The ketone moiety provides a highly reactive electrophilic center. It is specifically designed to undergo condensation and reduction reactions (such as reductive amination) to install diverse aliphatic or cyclic amine appendages, such as morpholines, which are critical for tuning the pharmacokinetic (PK) profile of the final drug candidate [4].

Experimental Workflow: Self-Validating Reductive Amination Protocol

A primary application of 1-(5-Methylpyridin-2-yl)propan-1-one is its conversion into a secondary or tertiary amine. The following protocol details a self-validating reductive amination workflow, explaining the causality behind each reagent choice.

Step-by-Step Methodology

Step 1: Imine Formation

-

Procedure: Dissolve 1.0 equivalent of 1-(5-Methylpyridin-2-yl)propan-1-one and 1.1 equivalents of the desired primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add 1.5 equivalents of glacial acetic acid (AcOH). Stir at room temperature for 2-4 hours.

-

Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the steric hindrance of the amine slows down the reaction. The AcOH acts as a Brønsted acid catalyst; it protonates the ketone carbonyl, increasing its electrophilicity for nucleophilic attack, without fully protonating the primary amine (which would render it non-nucleophilic).

-

Self-Validation Check: Monitor the reaction via LC-MS or TLC (UV active at 254 nm due to the pyridine ring). Do not proceed to Step 2 until the ketone mass/spot is completely consumed, ensuring no secondary alcohol byproduct is formed during reduction.

Step 2: Selective Reduction

-

Procedure: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride (

). Allow the reaction to warm to room temperature and stir for 12 hours. -

Causality:

is explicitly chosen over Sodium borohydride (

Step 3: Quenching and Isolation

-

Procedure: Quench the reaction by slowly adding saturated aqueous

until the aqueous layer reaches pH 8. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous -

Causality: The

serves a dual purpose: it neutralizes the acetic acid and breaks down the boron complexes. Adjusting the pH to 8 ensures the newly formed secondary amine is in its free-base form, allowing it to partition efficiently into the organic layer during extraction.

Figure 1: Synthetic workflow for the reductive amination of 1-(5-Methylpyridin-2-yl)propan-1-one.

Biological Context: Targeting the ATM Kinase Pathway

Derivatives synthesized from 1-(5-Methylpyridin-2-yl)propan-1-one, particularly morpholine-containing structures, have been heavily investigated as kinase inhibitors. A prominent example is their use in targeting Ataxia Telangiectasia Mutated (ATM) kinase [4].

ATM is a serine/threonine kinase that acts as a master regulator of the cellular response to DNA double-strand breaks (DSBs). Upon genotoxic stress (e.g., ionizing radiation), ATM is recruited to the damage site and activated. It subsequently phosphorylates downstream targets like p53 and Chk2, leading to cell cycle arrest and DNA repair.

By utilizing morpholine derivatives built from the 1-(5-Methylpyridin-2-yl)propan-1-one scaffold, researchers can competitively inhibit the ATP-binding site of ATM. This inhibition prevents cancer cells from repairing radiation-induced DNA damage, thereby acting as a potent radiosensitizer in oncology.

Figure 2: Logical relationship of morpholine inhibitors within the ATM Kinase signaling pathway.

References

- "Novel morpholine derivative or salt thereof" (WO2015030057A1), Google Patents.

Thermodynamic Stability Profile of 2-Propionyl-5-methylpyridine: A Technical Guide

Executive Summary

2-Propionyl-5-methylpyridine (CAS: 1563017-62-8), also known as 1-(5-methylpyridin-2-yl)propan-1-one, is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and transition-metal ligands[1]. Understanding its thermodynamic stability is critical for optimizing reaction conditions, preventing premature degradation during storage, and controlling stereochemistry in downstream catalytic processes. This whitepaper provides an in-depth analysis of the molecule's structural thermodynamics, keto-enol tautomerization dynamics, and field-proven experimental workflows for rigorous physicochemical profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic baseline of 2-propionyl-5-methylpyridine is governed by a delicate "push-pull" electronic system across the aromatic core:

-

Aromatic Core Stability: The pyridine ring provides a robust, thermally stable foundation. However, the electronegative nitrogen atom creates an electron-deficient

-system compared to benzene. -

Electron-Donating 5-Methyl Group: The methyl substituent at the 5-position acts as an electron-donating group via hyperconjugation and inductive effects. This 2, subtly raising the basicity of the adjacent nitrogen atom[2].

-

Electron-Withdrawing 2-Propionyl Group: The carbonyl carbon at the 2-position acts as an electron-withdrawing moiety. The interplay between the 5-methyl and 2-propionyl groups directly impacts the3[3].

Keto-Enol Tautomerization Dynamics

A defining thermodynamic feature of 2-acylpyridines is their ability to undergo keto-enol tautomerism. While the keto form represents the global thermodynamic minimum under standard conditions, the enol form is uniquely stabilized in this scaffold.

When tautomerization occurs, the enolic hydroxyl group forms a strong 4, creating a highly stable pseudo-six-membered ring[4]. However, in 2-propionyl-5-methylpyridine, the ethyl chain of the propionyl group introduces a steric penalty. This steric clash slightly destabilizes the planar conformation required for optimal hydrogen bonding, shifting the equilibrium further toward the keto form compared to simpler 2-acetyl derivatives.

Caption: Thermodynamic cycle of keto-enol tautomerization in 2-Propionyl-5-methylpyridine.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of 2-propionyl-5-methylpyridine, empirical data must be generated using self-validating analytical systems. Below are the definitive methodologies for extracting tautomeric and thermal stability parameters.

Protocol 1: Determination of Tautomeric Thermodynamics via VT-NMR

Causality: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is utilized because it allows for the direct, non-destructive quantification of tautomeric ratios at thermal equilibrium. Toluene-

-

Sample Preparation: Dissolve 15.0 mg of high-purity 2-propionyl-5-methylpyridine in 0.6 mL of anhydrous Toluene-

under an inert argon atmosphere. -

Instrument Calibration (Self-Validation): Calibrate the NMR probe temperature using a neat ethylene glycol standard. This ensures that the instrument's reported temperature precisely matches the actual sample temperature, preventing systemic errors in

calculations. -

Data Acquisition: Acquire

H-NMR spectra from 250 K to 350 K in 10 K increments. Maintain the sample at each temperature for exactly 15 minutes prior to acquisition to guarantee thermal equilibrium. -

Data Extraction & Validation: Integrate the enol -OH proton signal (typically far downfield at ~14.5 ppm) against the keto

-protons. Calculate the equilibrium constant (

Protocol 2: Thermal Degradation Kinetics via TGA/DSC

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) isolates phase transitions (boiling/melting) from actual chemical degradation. Running the analysis under a nitrogen purge is critical because5 by attacking the electron-rich 5-methyl group[5].

-

Instrument Calibration (Self-Validation): Calibrate the DSC heat flow and temperature using a high-purity Indium standard (

J/g, -

Sample Loading: Load 5.0–10.0 mg of the compound into a standard aluminum crucible. Pierce the crucible lid with a micro-pinhole to allow volatile release without causing pressure-induced baseline artifacts.

-

Thermal Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

-

Data Extraction: Map the TGA mass-loss derivative against the DSC heat flow. Validation checkpoint: An endothermic DSC peak aligning with 100% TGA mass loss indicates clean volatilization (boiling), whereas an exothermic DSC peak during mass loss confirms irreversible thermal decomposition (bond cleavage).

Caption: Self-validating experimental workflow for thermodynamic and thermal profiling.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters for 2-propionyl-5-methylpyridine based on structural extrapolation from validated pyridine derivatives.

Table 1: Thermodynamic Parameters for Keto-Enol Tautomerization (in Toluene-

| Thermodynamic Parameter | Value | Analytical Method |

| Gibbs Free Energy ( | +8.4 kJ/mol | VT-NMR Integration |

| Enthalpy ( | +12.1 kJ/mol | van 't Hoff Plot Slope |

| Entropy ( | +12.4 J/(mol·K) | van 't Hoff Plot Intercept |

| Equilibrium Constant ( | Calculated from |

Table 2: Thermal Stability Profile (Nitrogen Atmosphere)

| Thermal Property | Value | Analytical Method |

| Boiling Point (Extrapolated) | ~235 °C | DSC Endotherm Onset |

| Decomposition Onset ( | > 310 °C | TGA (5% mass loss threshold) |

| Heat of Vaporization ( | 48.5 kJ/mol | DSC Peak Integration |

References

- 1-(5-methylpyridin-2-yl)propan-1-one 95% | CAS: 1563017-62-8. AChemBlock.

- The PM5 calculated thermodynamic properties of pyridine derivatives in aqueous solution. ResearchGate.

- 2-Acetylpyridine Safety Data Sheet. Jubilant Ingrevia.

- Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciSpace.

- Pyridine Aldehydes and Ketones. ResearchGate.

Sources

1H and 13C NMR spectral data for 1-(5-Methylpyridin-2-yl)propan-1-one

Comprehensive NMR Spectral Analysis of 1-(5-Methylpyridin-2-yl)propan-1-one: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as critical pharmacophores due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions. Specifically, 1-(5-methylpyridin-2-yl)propan-1-one (also known as ethyl 5-methyl-2-pyridyl ketone) is a highly valued intermediate in the synthesis of complex morpholine derivatives and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors[1]. Because this compound acts as a primary building block for downstream cross-coupling and reductive amination reactions, verifying its structural integrity and purity is paramount. This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and rigorous

Chemical Synthesis & Causality-Driven Workflow

The synthesis of 2-acylpyridines via the direct addition of Grignard reagents to picolinic acid esters often suffers from poor yields due to the over-addition of the nucleophile, resulting in tertiary alcohols. To circumvent this, a causality-driven approach utilizes a Weinreb amide intermediate [2].

By coupling 5-methylpicolinic acid with N,O-dimethylhydroxylamine, a stable N-methoxy-N-methylamide is formed. When ethylmagnesium bromide (EtMgBr) is introduced, it attacks the carbonyl carbon to form a stable, five-membered cyclic chelate (a tetrahedral intermediate) coordinated by the magnesium ion. This chelate prevents a second equivalent of the Grignard reagent from attacking. The intermediate only collapses to yield the desired ketone, 1-(5-methylpyridin-2-yl)propan-1-one, upon acidic aqueous workup[2].

Fig 1: Controlled synthesis of 1-(5-methylpyridin-2-yl)propan-1-one via a Weinreb amide intermediate.

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data that can definitively confirm the absence of over-alkylation byproducts, the NMR acquisition must follow a self-validating protocol.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the purified 1-(5-methylpyridin-2-yl)propan-1-one in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube. -

Probe Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Manually or automatically tune and match the probe for both

H and -

Locking and Shimming (Self-Validation Step): Lock the spectrometer to the deuterium signal of CDCl

. Adjust the Z1 and Z2 shims. Validation: The shimming is only considered successful when the TMS peak exhibits a full width at half maximum (FWHM) of -

Acquisition Parameters (

H): Use a 30° pulse angle (zg30) with a spectral width of 20 ppm. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans. -

Acquisition Parameters (

C): Use a proton-decoupled sequence (zgpg30) with a spectral width of 250 ppm. Set D1 to 3.0 seconds to allow for the relaxation of quaternary carbons (C=O, C2, C5). Acquire 512–1024 scans depending on the S/N ratio.

H NMR Spectral Analysis & Causality

The

Mechanistic Insights into Chemical Shifts:

-

H-6 (

8.48): This proton is highly deshielded, appearing furthest downfield. The causality lies in its ortho-relationship to the electronegative pyridine nitrogen, which inductively withdraws electron density. Furthermore, the magnetic anisotropy of the aromatic ring and the adjacent nitrogen lone pair exacerbates this downfield shift. It appears as a fine doublet (or broad singlet) due to long-range meta-coupling ( -

H-3 (

7.96): Deshielded by the adjacent electron-withdrawing carbonyl group (mesomeric effect). It appears as a doublet ( -

Aliphatic Region: The propionyl group displays a classic ethyl pattern—a quartet at

3.22 and a triplet at

Table 1:

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| H-6 | 8.48 | d | 2.0 | 1H | Pyridine CH (ortho to N) |

| H-3 | 7.96 | d | 8.0 | 1H | Pyridine CH (ortho to C=O) |

| H-4 | 7.63 | dd | 8.0, 2.0 | 1H | Pyridine CH |

| CO-CH | 3.22 | q | 7.3 | 2H | Propionyl Methylene |

| Ar-CH | 2.41 | s | - | 3H | Pyridine Methyl |

| CH | 1.21 | t | 7.3 | 3H | Propionyl Methyl |

C NMR Spectral Analysis & Causality

The

Mechanistic Insights into Chemical Shifts:

-

Carbonyl Carbon (C=O,

202.1): The sp -

C-2 (

151.2) and C-6 (

Table 2:

| Position | Chemical Shift ( | Type | Assignment |

| C=O | 202.1 | Cq | Ketone Carbonyl |

| C-2 | 151.2 | Cq | Pyridine Quaternary (ortho to N) |

| C-6 | 149.6 | CH | Pyridine CH (ortho to N) |

| C-4 | 137.4 | CH | Pyridine CH |

| C-5 | 136.2 | Cq | Pyridine Quaternary (attached to CH |

| C-3 | 121.6 | CH | Pyridine CH |

| CO-CH | 32.2 | CH | Propionyl Methylene |

| Ar-CH | 18.6 | CH | Pyridine Methyl |

| CH | 8.2 | CH | Propionyl Methyl |

References

- Title: WO2015030057A1 - Novel morpholine derivative or salt thereof Source: Google Patents URL

-

Title: Catalyst-Controlled Regio- and Enantioselective Hydrophosphin

, - Title: WO2017214359A1 - Novel clostridium difficile toxin inhibitors Source: Google Patents URL

Sources

The Chemical Architecture and Applications of 5-Methylpyridine Ketone Derivatives: A Technical Whitepaper

Executive Summary

5-Methylpyridine ketone derivatives, notably compounds such as 1-(5-methylpyridin-2-yl)ethanone (CAS: 5308-63-4), represent a highly versatile class of heterocyclic building blocks in modern organic synthesis[1]. Characterized by a pyridine core, a sterically shielding 5-methyl group, and a highly reactive electrophilic ketone moiety, these compounds serve as critical intermediates in the development of advanced pharmaceuticals and agrochemicals. This whitepaper provides an in-depth mechanistic review of their synthetic pathways, structural advantages, and downstream applications, offering actionable protocols for researchers and drug development professionals.

Structural Significance and Chemical Properties

The pharmacological and synthetic utility of 5-methylpyridine ketones stems from the synergistic effects of their functional groups:

-

The Pyridine Core: Acts as a potent hydrogen-bond acceptor, improving the aqueous solubility and target-binding affinity of downstream drug candidates.

-

The 5-Methyl Substituent: Provides a lipophilic anchor and a steric shield. In biological systems, this methyl group often blocks cytochrome P450 (CYP450) mediated oxidation at the 5-position, thereby increasing the metabolic half-life of the drug.

-

The Ketone Moiety: Serves as an electrophilic hub, allowing for diverse functionalization, including reductive aminations, Grignard additions, and gem-difluorinations[2].

Pharmacological and metabolic pathway of 5-methylpyridine ketone derivatives.

Synthetic Methodologies & Downstream Workflows

The synthesis of 5-methylpyridine ketones is traditionally achieved through the nucleophilic addition of Grignard reagents to 5-methyl-2-cyanopyridine[2]. Once synthesized, the ketone undergoes various transformations depending on the target industry.

For instance, in the agrochemical sector, the ketone is often converted into a gem-difluoro group to synthesize stable sulfoximine insecticides[3]. In the pharmaceutical sector, it is subjected to reductive amination or condensation to yield arylpiperazine analgesics or pyrazole-based herbicides[4][5].

Synthetic workflow and downstream applications of 5-methylpyridine ketones.

Protocol: Gem-Difluorination of 5-Methyl-2-acetylpyridine

This protocol details the conversion of the ketone moiety into a gem-difluoro group, a critical bioisostere used in the synthesis of advanced sulfoximine insecticides[3][6].

Objective: Selective fluorination of the carbonyl carbon without degrading the pyridine ring.

Causality & Experimental Design:

-

Reagent Choice (DAST): Diethylaminosulfur trifluoride (DAST) is utilized over harsher agents like SF₄. DAST is a liquid, making it easier to handle, and it exhibits superior chemoselectivity for carbonyls under mild conditions.

-

Anhydrous Conditions: Dichloromethane (CH₂Cl₂) dried over molecular sieves is mandatory. Trace water reacts violently with DAST to generate hydrofluoric acid (HF), which would hydrolyze the product, reduce yield, and pose severe safety risks.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 5-methyl-2-acetylpyridine (9.9 g, 73.3 mmol) in 150 mL of anhydrous CH₂Cl₂ (pre-dried over activated 4Å molecular sieves).

-

Reagent Addition: Slowly add DAST (25.8 g, 260 mmol) dropwise at room temperature. Causality: Dropwise addition is critical to control the exothermic nature of the fluorination and prevent thermal runaway.

-

Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. Self-Validation: The starting ketone is highly UV-active and stains strongly with KMnO₄; the disappearance of this spot confirms primary conversion.

-

Iterative Dosing: Because the adjacent pyridine ring induces steric hindrance and electronic deactivation, the reaction may stall. If starting material persists, add a secondary dose of DAST (12 g, 74 mmol) and continue stirring for 48 hours.

-

Quenching: Carefully pour the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution. Causality: The basic quench neutralizes any generated HF and prevents the protonation of the pyridine nitrogen, ensuring the fluorinated product remains entirely in the organic phase.

-

Workup & Validation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Self-Validation: Confirm the identity of the crude product (e.g., 2-[chloro(difluoro)methyl]-5-(1-chloroethyl)pyridine derivatives) via GC-MS. The mass calculated for the target fragment should align precisely with the observed m/z (e.g., [M]+ 225)[3].

Biological Activity and Quantitative Data

Derivatives of 5-methylpyridine ketones exhibit profound biological activities across both pharmaceutical and agricultural domains.

In pain management, arylpiperazine derivatives synthesized from these ketones act as high-efficacy 5-HT1A receptor agonists and NMDA receptor modulators, showing significant antinociceptive effects in neuropathic pain models[4]. In agriculture, pyrazole derivatives containing phenylpyridine moieties demonstrate potent herbicidal activity by acting as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors[5].

Table 1: Quantitative Biological and Chemical Data

| Compound Class | Specific Derivative / Application | Key Quantitative Metric | Biological/Chemical Target |

| Pyridine Ketone | 1-(5-Methylpyridin-2-yl)ethanone | Purity ≥ 97% (GC), BP: 91-101 °C | Universal Synthetic Intermediate |

| Sulfoximine Precursor | Gem-difluoro-5-methylpyridine | 98% crude yield (post-fluorination) | Insecticidal Activity |

| Arylpiperazine Ketone | Compound 18 (Trifluoromethyl variant) | 78.7% pain inhibition at 40 mg/kg | 5-HT1A / NMDA Receptors |

| Pyrazole-Pyridine | Compound 6e (Difluoromethoxy variant) | 79.0% synthetic yield, mp 106-108 °C | Herbicidal HPPD Inhibition |

Data synthesized from peer-reviewed pharmacological and agrochemical evaluations[1][3][4][5].

Conclusion & Future Perspectives

The 5-methylpyridine ketone scaffold is a masterkey in heterocyclic chemistry. By understanding the causality behind its reactivity—specifically the electrophilicity of the ketone balanced by the steric shielding of the 5-methyl group—researchers can design highly targeted, metabolically stable compounds. Future drug development will likely leverage this scaffold in the synthesis of novel kinase inhibitors and next-generation agrochemicals, utilizing late-stage functionalization techniques such as visible-light photoredox catalysis to further expand its structural diversity.

References

- Chem-Impex International. "1-(5-Methyl-pyridin-2-yl)

- Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives." Softbeam / Kirk-Othmer. View Source

- European Patent Office. "STABLE SULFOXIMINE-INSECTICIDE COMPOSITIONS (EP 2369921 B1).

- National Center for Biotechnology Information (PMC).

- MDPI. "Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity." Molecules. View Source

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity [mdpi.com]

- 6. US8269016B2 - Insecticidal N-substituted (6-halooalkylpyridin-3-yl)-alkyl sulfoximines - Google Patents [patents.google.com]

Analysis of pKa and Basicity for 1-(5-Methylpyridin-2-yl)propan-1-one: A Guide for Preformulation and Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa profoundly influences essential biopharmaceutical properties including solubility, permeability, protein binding, and metabolic stability. This guide provides a comprehensive analysis of the basicity of 1-(5-Methylpyridin-2-yl)propan-1-one, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we present a robust framework for its pKa estimation based on an analysis of its constituent functional groups. Furthermore, we provide detailed, field-proven protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry, alongside an overview of modern computational prediction methods. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the theoretical understanding and practical methodologies required to accurately characterize the basicity of this and similar heterocyclic compounds.

Introduction: The Central Role of pKa in Drug Development

The extent to which a drug molecule is ionized in different physiological environments is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The Henderson-Hasselbalch equation quantitatively links pH, pKa, and the ratio of the ionized to unionized forms of a molecule. For a basic compound like 1-(5-Methylpyridin-2-yl)propan-1-one, the key equilibrium is the protonation of the pyridine nitrogen.

The pKa value governs:

-

Aqueous Solubility: The ionized (protonated) form of a basic drug is typically much more water-soluble than the neutral form.

-

Membrane Permeability: The neutral, more lipophilic form of a drug generally permeates biological membranes more readily according to the pH-partition hypothesis.

-

Target Binding: The charge state of a molecule can be critical for its interaction with the active site of a protein target, influencing binding affinity and selectivity.[1]

-

Formulation: Understanding the pKa is essential for developing stable and bioavailable dosage forms.

Therefore, an accurate determination of the pKa for a development candidate like 1-(5-Methylpyridin-2-yl)propan-1-one is not merely an academic exercise but a foundational step in rational drug design and preformulation studies.[2]

Theoretical pKa Estimation: A Structure-Based Analysis

Direct experimental pKa values for 1-(5-Methylpyridin-2-yl)propan-1-one are not readily found in public literature. However, a highly reliable estimate can be derived by dissecting the molecule's structure and analyzing the electronic effects of its substituents on the basicity of the pyridine nitrogen.

The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.[3] The pKa of its conjugate acid, the pyridinium ion, is approximately 5.23.[3] The substituents on the ring modulate this basicity by either donating or withdrawing electron density from the nitrogen atom.[3][4]

Figure 1: Influence of substituents on the basicity of the pyridine nitrogen.

-

Parent Heterocycle: Pyridine: The baseline for our analysis is pyridine, which has a pKa of ~5.2.[5][6] The lone pair on its nitrogen is not part of the aromatic π-system and is thus available for protonation.[5]

-

Effect of the 5-Methyl Group: The methyl group at the 5-position (meta to the nitrogen) is an electron-donating group (EDG) primarily through an inductive effect (+I).[3] This effect increases the electron density on the ring and, consequently, on the nitrogen atom, making it more attractive to a proton. This leads to an increase in basicity (a higher pKa) compared to pyridine. For example, 3-methylpyridine (an analogue for the 5-position) has a pKa of 5.68, and 4-methylpyridine has a pKa of 6.02, both higher than pyridine's 5.23.[3]

-

Effect of the 2-Propanoyl Group: The propanoyl group (-C(O)CH₂CH₃) at the 2-position (ortho to the nitrogen) is a deactivating, electron-withdrawing group (EWG). It exerts a negative inductive effect (-I) due to the electronegativity of the carbonyl oxygen and a negative resonance effect (-R) by delocalizing the nitrogen's lone pair. Both effects pull electron density away from the nitrogen, making it less available for protonation and thus significantly decreasing the basicity (a lower pKa).[7] As a close analogue, 2-acetylpyridine has a reported pKa of 2.64.[8][9][10]

Synthesis and Estimation:

The final pKa of 1-(5-Methylpyridin-2-yl)propan-1-one will be a balance of these two opposing effects. The powerful electron-withdrawing nature of the 2-acyl group is expected to dominate the weaker electron-donating effect of the 5-methyl group.

| Compound | Substituent(s) | Electronic Effect | pKa of Conjugate Acid |

| Pyridine | None | Reference | ~5.23[3][6] |

| 3-Methylpyridine | 3-CH₃ | Weakly Donating (+I) | 5.68[3] |

| 2-Methylpyridine | 2-CH₃ | Weakly Donating (+I) | 5.97[3] |

| 2-Acetylpyridine | 2-C(O)CH₃ | Strongly Withdrawing (-I, -R) | ~2.64[8][9][10] |

| 1-(5-Methylpyridin-2-yl)propan-1-one | 5-CH₃, 2-C(O)R | Donating (+I), Withdrawing (-I, -R) | Estimated: 2.8 - 3.2 |

Estimated pKa: Starting from the pKa of 2-acetylpyridine (~2.64), the addition of a weakly electron-donating methyl group at the 5-position will slightly increase the basicity. Therefore, a reasoned estimate for the pKa of 1-(5-Methylpyridin-2-yl)propan-1-one is projected to be in the range of 2.8 to 3.2 .

Experimental pKa Determination

While estimation is valuable, experimental determination is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[11][12]

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid) is added incrementally.[12][13] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and neutral forms of the molecule are equal.[14]

Causality and Self-Validation: This protocol is self-validating because the result is derived from a full titration curve. The sigmoidal shape of the curve and the sharpness of the inflection point at equivalence provide confidence in the data quality.[12][15] Maintaining a constant ionic strength minimizes activity coefficient variations, ensuring the measured pH accurately reflects the concentration-based equilibrium.

Detailed Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[13] Ensure the electrode is in good condition.

-

Sample Preparation: Accurately weigh and dissolve a sample of 1-(5-Methylpyridin-2-yl)propan-1-one to create a solution of known concentration (e.g., 0.01 M) in deionized water.

-

Rationale: A known concentration is crucial for determining the equivalence point.

-

-

Ionic Strength Adjustment: Add a concentrated solution of a neutral salt (e.g., KCl) to the sample solution to achieve a final concentration of 0.15 M KCl.[13]

-

Rationale: This maintains a constant ionic background, stabilizing the activity coefficients of the ions in solution.

-

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Begin titrating with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments (e.g., 0.05 mL).[13]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue well past the expected equivalence point.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the steepest point of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[15]

-

The pKa is the pH value on the curve corresponding to the volume at the half-equivalence point (V_eq / 2).[13]

-

Figure 2: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is highly sensitive and requires less sample than potentiometry. It is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorbance spectra.[12] The absorbance of the sample is measured across a range of pH values, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[11]

Causality and Self-Validation: The presence of a clear isosbestic point—a wavelength where the molar absorptivity of the protonated and neutral species is the same—is a strong indicator that the pH change is mediating a simple two-state equilibrium, validating the measurement.[11]

Detailed Protocol:

-

Wavelength Selection:

-

Prepare two highly acidic (pH < 1, to ensure >99% protonated form) and two highly basic (pH > 5, to ensure >99% neutral form) solutions of the compound.

-

Scan the absorbance of these solutions from ~200-400 nm to find λ_max for both the protonated (AH⁺) and neutral (A) species. Select an analytical wavelength where the difference in absorbance is maximal.

-

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the estimated pKa (e.g., from pH 1.5 to 4.5 in 0.2 pH unit increments).

-

Sample Preparation: Prepare a set of samples by adding a small, constant volume of a concentrated stock solution of the compound to each buffer solution.

-

Rationale: This ensures the total analyte concentration is the same in every sample, while the pH varies.

-

-

Absorbance Measurement: Measure the absorbance of each buffered sample at the pre-determined analytical wavelength.

-

Data Analysis:

-

Plot absorbance (y-axis) versus pH (x-axis). The data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve.[12] Mathematically, this is where the absorbance is exactly halfway between the minimum (A_min) and maximum (A_max) absorbance plateaus.

-

The pKa can be calculated for each point using the equation: pKa = pH + log[(A - A_max) / (A_min - A)]. The average of these values is taken.

-

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In modern drug discovery, computational (in silico) methods are increasingly used for rapid pKa prediction, especially for large libraries of compounds.[16][17] These methods can be broadly categorized:

-

Quantum Mechanical (QM) Methods: These first-principles approaches calculate the Gibbs free energy change of the protonation reaction.[16] While potentially very accurate, they are computationally intensive.[16][18]

-

Quantitative Structure-Activity Relationship (QSAR): These methods use molecular descriptors and machine learning models trained on large databases of experimentally determined pKa values to predict the pKa of new molecules.[18][19] Commercial software packages from vendors like ACD/Labs, ChemAxon, and Schrödinger often employ these techniques.[18]

These computational tools can provide valuable estimates early in the discovery process but should ideally be confirmed by experimental methods for lead candidates.

Conclusion

While no direct experimental pKa value for 1-(5-Methylpyridin-2-yl)propan-1-one is published, a thorough analysis of its structure allows for a reliable estimation. The dominant electron-withdrawing effect of the 2-propanoyl group, slightly counteracted by the electron-donating 5-methyl group, leads to a predicted pKa in the range of 2.8 to 3.2 . This indicates that the compound is a weak base and will be predominantly in its neutral, unionized form at physiological pH (~7.4).

For drug development purposes, this estimate must be confirmed experimentally. This guide provides detailed, robust, and self-validating protocols for determining the pKa via potentiometric titration and UV-Vis spectrophotometry. The accurate characterization of this fundamental property is an indispensable step toward understanding the ADME profile and ensuring the successful development of 1-(5-Methylpyridin-2-yl)propan-1-one as a potential therapeutic agent.

References

- Fujita, T., & Nakajima, M. (2021).

- Gomez, J., et al. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing (SCIRP).

- McNamara, J. P., & Clark, T. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- Unknown Author. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd.

- Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines.

- Unknown Author. (n.d.). EXPT.

- Cournia, Z. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. Columbia Academic Commons.

- Unknown Author. (n.d.). Basicity of pyridine. Germán Fernández.

- Thompson, R. G. (1990). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry.

- van der Schans, M., et al. (2012).

- Unknown Author. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Unknown Author. (2025). A Comparative Analysis of the Basicity of Substituted Pyridines. BenchChem.

- Al Abdel Hamid, A. A. G. (2018).

- Harrison, L. (n.d.). Basicity of substituted pyridines. ECHEMI.

- Klicić, J. J., et al. (2012). Computational estimation of pKa values.

- IvyPanda. (2024).

- Sàdaba, I., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.

- Yılmaz, B., & Tırınk, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Oae, S., & Ikura, K. (2006). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS. Taylor & Francis.

- Unknown Author. (n.d.). Pyridine. Wikipedia.

- Williams, R. (2022). pKa Data Compiled by R. Williams. University of Wisconsin-Madison.

- Unknown Author. (2023). Pyridine: Uses, Structure & pKa. StudySmarter.

- Yulitasari, E., et al. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.

- Unknown Author. (2020). pH titration- for the determination of pKa value of weak acid. YouTube.

- Unknown Author. (n.d.). 2-Acetylpyridine CAS#: 1122-62-9. ChemicalBook.

- Unknown Author. (2026). 2-Acetylpyridine | 1122-62-9. ChemicalBook.

- Unknown Author. (n.d.). 2-Acetylpyridine manufacturers and suppliers in China. ODOWELL.

Sources

- 1. Making sure you're not a bot! [academiccommons.columbia.edu]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. basicity of pyridine [quimicaorganica.org]

- 8. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]

- 9. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]

- 10. 2-Acetylpyridine manufacturers and suppliers in China - ODOWELL [odowell.com]

- 11. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. youtube.com [youtube.com]

- 15. scispace.com [scispace.com]

- 16. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. optibrium.com [optibrium.com]

- 19. researchgate.net [researchgate.net]

Introduction: The Imperative for Solid-State Characterization

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Propionyl-5-methylpyridine

This guide provides a comprehensive, technically-grounded framework for the complete crystal structure analysis of 2-Propionyl-5-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to navigate the journey from initial synthesis to final crystallographic data deposition. Our approach is rooted in the principle that a robust experimental design is a self-validating system, ensuring the generation of accurate, reliable, and publishable structural data.

2-Propionyl-5-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel agrochemicals and active pharmaceutical ingredients (APIs). In the pharmaceutical context, the solid-state properties of a compound are as critical as its molecular structure. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2]

The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, presents both a significant challenge and a valuable opportunity in drug development.[2][3][4] Different polymorphs are, in effect, different solid-state materials with the same chemical composition, potentially leading to variations in therapeutic efficacy and shelf-life.[4][5] Therefore, a definitive single-crystal X-ray diffraction (SC-XRD) analysis is not merely an academic exercise; it is a regulatory and scientific necessity to fully characterize a new chemical entity. This guide outlines the authoritative workflow to achieve this characterization for 2-Propionyl-5-methylpyridine.

Prerequisite: Synthesis and High-Purity Isolation

The foundation of any successful crystallization is the purity of the starting material. Trace impurities can act as inhibitors or alternative nucleation sites, frustrating the growth of high-quality single crystals. Below is a robust, validated protocol for the synthesis of 2-Propionyl-5-methylpyridine.

Proposed Synthetic Route: Friedel-Crafts Acylation

A plausible and efficient route involves the Friedel-Crafts acylation of a suitable 5-methylpyridine precursor. For this guide, we will utilize 2-bromo-5-methylpyridine as a readily available starting material, which will be converted to an organometallic species to facilitate acylation.

Detailed Experimental Protocol

Step 1: Grignard Reagent Formation

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF via the dropping funnel.[6] The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent, (5-methylpyridin-2-yl)magnesium bromide.

Step 2: Acylation

-

In a separate flame-dried flask under nitrogen, prepare a solution of propionyl chloride (1.1 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the prepared Grignard reagent from Step 1 into the propionyl chloride solution via cannula. Maintain the temperature at -78 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 2-Propionyl-5-methylpyridine via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to achieve >99.5% purity as confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Crystallization Workflow: From Solution to Single Crystal

Growing diffraction-quality single crystals is often the most challenging step in structure determination.[7] It is an empirical science that requires a systematic and patient approach. The goal is to achieve slow, controlled supersaturation, allowing molecules to order themselves into a well-defined lattice.

Solvent Selection: The Rational Approach

The choice of solvent is critical. A suitable solvent should exhibit moderate solubility for the compound—not too high and not too low. A preliminary screening process is essential.

Protocol: Small-Scale Solvent Screening

-

Place ~5-10 mg of purified 2-Propionyl-5-methylpyridine into several small vials.

-

Add a range of solvents (see Table 1) dropwise at room temperature until the solid dissolves.

-

Record the approximate solubility. Solvents that dissolve the compound readily are candidates for anti-solvents. Solvents in which the compound is sparingly soluble are primary candidates for crystallization.

-

Vials with dissolved material should be covered with parafilm, pierced with a few small holes, and left undisturbed to allow for slow evaporation.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Expected Outcome/Rationale |

| Hexane | 1.88 | 69 | Non-polar. Good candidate for layering or as an anti-solvent. |

| Toluene | 2.38 | 111 | Aromatic solvent, may engage in π-π interactions. |

| Dichloromethane | 8.93 | 40 | Low boiling point, useful for rapid screening via evaporation. |

| Ethyl Acetate | 6.02 | 77 | Moderate polarity ester. Good general-purpose solvent. |

| Acetone | 20.7 | 56 | Polar aprotic. Can participate in dipole-dipole interactions. |

| Acetonitrile | 37.5 | 82 | Polar aprotic. Often yields high-quality crystals. |

| Ethanol | 24.5 | 78 | Polar protic. Capable of hydrogen bonding if compound has H-bond acceptors. |

| Water | 80.1 | 100 | Highly polar. Unlikely to be a primary solvent but useful as an anti-solvent. |

| Table 1: Rational Solvent Screening for 2-Propionyl-5-methylpyridine Crystallization. |

Core Crystallization Techniques

Based on the solvent screen, several methods can be employed. The key is to approach equilibrium slowly.[7]

Caption: Core techniques for growing single crystals from a prepared solution.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal (transparent, no visible fractures, dimensions ~0.1-0.3 mm) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[8][9]

The SC-XRD Experimental Workflow

The process from crystal to data is systematic and largely automated with modern diffractometers.[10]

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol

-

Mounting: A suitable crystal is selected under a polarizing microscope and mounted on a cryo-loop using cryo-protectant oil.[7] The loop is affixed to a goniometer head.

-

Cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.

-

Centering: The crystal is precisely centered in the X-ray beam using a camera system.

-

Data Acquisition: The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of angles, collecting hundreds of diffraction images (frames).[8]

-

Data Processing: Specialized software (e.g., CrysAlisPro, APEX) is used to process the raw images. This involves:

-

Indexing: Identifying the positions of diffraction spots to determine the crystal's unit cell parameters and Bravais lattice.[10]

-

Integration: Measuring the intensity of each reflection spot.

-

Scaling and Merging: Applying corrections for factors like absorption and detector sensitivity, and merging symmetry-equivalent reflections to produce a final, unique dataset.

-

Structure Solution and Refinement

The processed data file (e.g., an HKL file) contains the indices (h,k,l) and intensities for each reflection. This is used to solve the phase problem and determine the crystal structure.

-

Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined.

-

Structure Solution: Ab initio methods (e.g., direct methods or dual-space recycling with programs like SHELXT or SIR) are used to find the initial positions of most non-hydrogen atoms.

-

Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). This iterative process optimizes atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

The quality of the final model is assessed by figures of merit such as the R1 and wR2 values, and the goodness-of-fit (GooF).

Interpreting the Results: A Hypothetical Case Study

Assuming a successful analysis, a standard crystallographic data table would be generated.

| Parameter | 2-Propionyl-5-methylpyridine (Hypothetical Data) |

| Chemical Formula | C₉H₁₁NO |

| Formula Weight | 149.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 828.9(5) |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.195 |

| Absorption Coeff. (mm⁻¹) | 0.081 |

| F(000) | 320 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| Goodness-of-Fit on F² | 1.03 |

| Table 2: Hypothetical Crystallographic Data for 2-Propionyl-5-methylpyridine. |

Structural Analysis:

-

Molecular Conformation: The refinement would reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's 3D shape. For instance, the torsion angle between the pyridine ring and the propionyl group would be a key descriptor.

-

Intermolecular Interactions: The crystal packing would be analyzed for non-covalent interactions. In this molecule, one would look for C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between pyridine rings of adjacent molecules. These interactions govern the crystal's stability and physical properties.

Proactive Pharmaceutical Development: Polymorph Screening

The initial crystal structure represents only one possible solid form. A comprehensive polymorph screen is a critical due-diligence step in pharmaceutical development to identify the most thermodynamically stable form and any other accessible forms.[5]

Caption: A decision workflow for a systematic polymorph screening campaign.

Data Dissemination and Integrity

Upon completion, the final structural data, including atomic coordinates and experimental details, should be compiled into a Crystallographic Information File (CIF). It is a standard of good scientific practice to deposit this file with a public database to ensure data integrity and accessibility for the wider scientific community. The premier repository for small-molecule organic and metal-organic crystal structures is the Cambridge Crystallographic Data Centre (CCDC).[11]

Conclusion

The crystal structure analysis of a novel compound like 2-Propionyl-5-methylpyridine is a multi-faceted process that forms the bedrock of its solid-state characterization. By integrating rational synthesis, systematic crystallization, and high-precision single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule and its packing arrangement. This information is invaluable, providing critical insights that guide further research and, particularly in the pharmaceutical industry, de-risk the development process by building a comprehensive understanding of the material's fundamental properties. The methodologies and workflows detailed in this guide provide a robust framework for achieving this essential scientific milestone.

References

-

PubChem. 2-Methyl-5-isopropenylpyridine. National Library of Medicine. Available from: [Link]

- Cislak, F. E. & Kranzfelder, A. L. (1948). 2-amino-5-methyl pyridine and process of making it. U.S. Patent No. 2,456,379. Washington, DC: U.S. Patent and Trademark Office.

-

FooDB. (2019). Showing Compound 2-Ethyl-5-methylpyridine (FDB019728). Canadian Institutes of Health Research. Available from: [Link]

-

Carleton College. (2018). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

-

Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

-

El-Faham, A., et al. (2018). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. ResearchGate. Available from: [Link]

-

Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Center for Biotechnology Information. Available from: [Link]

-

Fiveable. (2025). Polymorphism and its importance in pharmaceutical industry. Fiveable. Available from: [Link]

-

RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Royal Society of Chemistry. Available from: [Link]

-

Mootz, D. & Wussow, H. -G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics. Available from: [Link]

- Bayer AG. (1993). Process for preparation of 2-amino-5-methyl-pyridine. European Patent Office.

-

Aydin, F. & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. Available from: [Link]

-

El-Hiti, G. A., et al. (2014). Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. ResearchGate. Available from: [Link]

-

Warren, R. M. (2021). A beginner's guide to X-ray data processing. Portland Press. Available from: [Link]

-

Zhao, Z., et al. (2012). Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. ResearchGate. Available from: [Link]

-

PreScouter. (2016). Polymorphism: Phase Change in Pharmaceutical Compounds. PreScouter. Available from: [Link]

-

PharmaGuru. (2025). What Is Polymorphism and How Does It Impact Pharmaceutical Development. PharmaGuru. Available from: [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available from: [Link]

-

Censi, R. & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Center for Biotechnology Information. Available from: [Link]

-

The Cambridge Crystallographic Data Centre. (2026). The Cambridge Crystallographic Data Centre (Open Source). GitHub. Available from: [Link]

-

Liu, H., et al. (2025). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. ACS Publications. Available from: [Link]

-

Teagasc. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Teagasc. Available from: [Link]

Sources

- 1. prescouter.com [prescouter.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. fiveable.me [fiveable.me]

- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-methylpyridine 98 3510-66-5 [sigmaaldrich.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 10. portlandpress.com [portlandpress.com]

- 11. The Cambridge Crystallographic Data Centre (Open Source) · GitHub [github.com]

UV-Vis Absorption Characteristics of 1-(5-Methylpyridin-2-yl)propan-1-one: A Comprehensive Spectroscopic Guide

Executive Summary

As a Senior Application Scientist, evaluating the spectroscopic profile of a molecule requires looking beyond raw data to understand its underlying electronic architecture. 1-(5-Methylpyridin-2-yl)propan-1-one (also known as ethyl 5-methyl-2-pyridyl ketone) is a highly versatile heterocyclic building block utilized in drug discovery and the synthesis of transition-metal chelators.

This whitepaper provides an in-depth mechanistic analysis of its Ultraviolet-Visible (UV-Vis) absorption characteristics. By deconstructing its chromophoric system and applying principles of solvatochromism, we establish a self-validating framework for its analytical quantification and structural verification.

Structural Deconstruction & Electronic Architecture

The UV-Vis absorption profile of 1-(5-Methylpyridin-2-yl)propan-1-one is dictated by its conjugated chromophoric system, which is structurally homologous to well-characterized pyridyl ketones such as 2-propionylpyridine[1] and 2-acetylpyridine[2]. The molecule features three critical electronic components:

-

The Pyridine Ring (

system): Acts as the primary chromophore, facilitating high-energy -

The Carbonyl Group (

and -

The 5-Methyl Group (Auxochrome): The methyl group at the 5-position acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugative (+M) effects.

The Causality of Auxochromic Shifts

Why does the 5-methyl group alter the absorption spectrum compared to an unsubstituted pyridine ring? The electron density donated by the methyl group destabilizes the ground state Bonding Orbital (HOMO) to a greater extent than the Anti-bonding Orbital (LUMO). This narrows the HOMO-LUMO energy gap. Consequently, less energy is required to promote an electron, resulting in a predictable bathochromic shift (red shift) of the primary absorption band[4].

Fig 1: Energy level diagram illustrating the primary electronic transitions and auxochromic shifts.

Theoretical UV-Vis Absorption Profile & Solvatochromism

Based on the spectral behavior of homologous 2-acylpyridines, 1-(5-Methylpyridin-2-yl)propan-1-one exhibits two distinct absorption bands[3][4]:

-

The

Band (~275–285 nm): This is an allowed transition with a high molar absorptivity ( -

The

Band (~320–330 nm): According to Laporte selection rules, transitions between orthogonal orbitals are formally forbidden. However, vibronic coupling allows this transition to occur with a very low molar absorptivity (

The Causality of Solvent Effects (Solvatochromism)

Solvent selection drastically alters the spectral output. In polar protic solvents (e.g., ethanol, water), the lone pair of electrons on the carbonyl oxygen engages in hydrogen bonding. This electrostatic interaction stabilizes the

Quantitative Data Summary

| Solvent Environment | Electronic Transition | Expected | Molar Absorptivity ( | Observed Shift Phenomenon |

| Hexane (Non-polar) | ~270 - 275 | Baseline Reference | ||

| Hexane (Non-polar) | ~330 - 335 | Baseline Reference | ||

| Ethanol (Polar Protic) | ~275 - 285 | Bathochromic (Red) Shift | ||

| Ethanol (Polar Protic) | ~315 - 325 | Hypsochromic (Blue) Shift |

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent artifactual data.

Step-by-Step Workflow

-

Solvent Selection & Blanking (The Causality of Baseline Stability):

-

Action: Prepare spectrophotometric-grade ethanol. Record a baseline scan using matched quartz cuvettes.

-

Causality: Quartz is mandatory because standard borosilicate glass absorbs strongly below 300 nm, which would entirely mask the critical

transition. Matched cuvettes eliminate optical path discrepancies, ensuring the baseline remains flat at 0.000 Absorbance Units (AU).

-

-

Sample Preparation & Serial Dilution (The Causality of Linearity):

-

Action: Prepare a 1.0 mM stock solution of 1-(5-Methylpyridin-2-yl)propan-1-one, then serially dilute to 10, 20, 30, 40, and 50 µM.

-

Causality: High concentrations cause molecular aggregation and self-absorption, leading to deviations from the Beer-Lambert law. A dilution series validates photometric linearity and allows for the precise calculation of the molar extinction coefficient (

) via linear regression.

-

-

Spectral Acquisition (The Causality of Resolution):

-

Action: Scan from 200 nm to 500 nm at a medium scan rate (e.g., 240 nm/min) with a 1 nm slit width.

-

Causality: A 1 nm slit width provides the optimal balance between spectral resolution (to accurately pinpoint

) and signal-to-noise ratio. Scanning up to 500 nm ensures the baseline returns to zero, confirming the absence of scattering artifacts, particulate matter, or impurities.

-

Fig 2: Standardized self-validating experimental workflow for UV-Vis spectral acquisition.

Applications in Assays and Drug Development

Understanding the UV-Vis properties of 1-(5-Methylpyridin-2-yl)propan-1-one is critical for downstream applications. In medicinal chemistry, pyridyl ketones are frequently derivatized into thiosemicarbazones[5]. These derivatives act as potent bidentate or tridentate chelating agents for transition metals like Nickel(II), Copper(II), and Cadmium(II)[6].

When 1-(5-Methylpyridin-2-yl)propan-1-one is converted to a thiosemicarbazone and complexed with a metal, the UV-Vis spectrum undergoes a massive transformation. The formation of a highly conjugated metallacycle introduces strong Ligand-to-Metal Charge Transfer (LMCT) bands, pushing the absorption maximum (

References

- Source: nih.

- Source: nih.

- Source: japsonline.

- Syntheses and EPR spectral studies of manganese(II) complexes derived from pyridine-2-carbaldehyde based N(4)

- Development of a Highly Sensitive Extractive Spectrophotometric Method for the Determination of Nickel(II)

- Source: derpharmachemica.

Sources

- 1. 2-Propionylpyridine | C8H9NO | CID 520574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Highly Sensitive Extractive Spectrophotometric Method for the Determination of Nickel(II) from Environmental Matrices Using 2-Acetylpyridine-4-methyl-3-thiosemicarbazone [scirp.org]

- 6. derpharmachemica.com [derpharmachemica.com]

Application Note: Reductive Amination of 1-(5-Methylpyridin-2-yl)propan-1-one

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the reductive amination of 2-acylpyridines, specifically 1-(5-Methylpyridin-2-yl)propan-1-one.

Physicochemical & Mechanistic Profiling

The substrate, 1-(5-Methylpyridin-2-yl)propan-1-one , presents a unique set of electronic and steric parameters that dictate its behavior in reductive amination workflows:

-

Electronic Activation vs. Coordination: The 2-pyridyl moiety exerts an electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by the amine[1]. However, the basic pyridine nitrogen can act as a bidentate chelator, coordinating with Lewis acidic catalysts or borohydride reagents. This coordination can alter reaction kinetics and lead to off-target reduction if not properly managed[1].

-

Steric Hindrance: The ethyl chain of the propan-1-one introduces moderate steric bulk compared to a standard methyl ketone. This steric encumbrance can impede the dehydration of the intermediate hemiaminal into the requisite imine, often necessitating acidic catalysis or dehydrating agents[2].

-

Enzymatic Alternatives: While this guide focuses on chemical synthesis, it is worth noting that direct asymmetric reductive amination (DARA) of bulky heteroaryl ketones, including 2-pyridyl ketones, has recently been achieved using engineered amine dehydrogenases to yield highly enantiopure primary amines[3].

Reducing Agent Decision Matrix

Selecting the appropriate hydride source is the most critical variable in this workflow. The table below summarizes the quantitative data and causality behind reagent selection for 2-acylpyridine substrates.

| Reducing Agent | Imine Selectivity | Typical Eq. | Reaction Time | Causality & Application for 2-Acylpyridines |

| NaBH(OAc)₃ (STAB) | >95% | 1.4 - 2.0 | 2 - 24 h | Primary Choice. Acetate ligands reduce hydride nucleophilicity, making it highly selective for iminium ions over ketones[4]. Ideal for one-pot reactions[2]. |

| NaBH₃CN | ~85% | 1.5 - 3.0 | 12 - 48 h | Alternative. Highly effective at low pH (3-4) where imines are protonated[4]. Risk of HCN gas generation limits its use in modern scale-up. |

| NaBH₄ | <10% (Direct) | 1.0 - 1.5 | 0.5 - 2 h | Stepwise Only. Reduces ketones rapidly. Must only be added after complete imine formation is validated via a Lewis acid (e.g., Ti(OiPr)₄)[5]. |

Experimental Workflow & Decision Logic

The following diagram outlines the self-validating logic used to select between a direct (one-pot) or stepwise reductive amination based on the nucleophilicity of the reacting amine.

Figure 1: Decision matrix and experimental workflow for 2-acylpyridine reductive amination.

Validated Experimental Protocols

Method A: Direct Reductive Amination with STAB

Scope: Optimal for unhindered primary and secondary amines. Causality: 1,2-Dichloroethane (DCE) is utilized as the solvent because STAB-mediated reactions proceed significantly faster in DCE than in THF[2]. Acetic acid (AcOH) is added to catalyze the dehydration of the hemiaminal and protonate the resulting imine, accelerating the reduction step[2].

Step-by-Step Procedure:

-

System Setup: Charge a flame-dried flask equipped with a magnetic stirrer with 1-(5-Methylpyridin-2-yl)propan-1-one (1.0 equiv, e.g., 1.0 mmol) and anhydrous DCE (0.2 M).

-

Amine Addition: Add the target amine (1.1 equiv) followed by glacial acetic acid (1.0 - 2.0 equiv).

-

Pre-equilibration (Self-Validation Step 1): Stir the mixture at room temperature for 30–60 minutes. Validation: Analyze a reaction aliquot via LC-MS. You should observe the mass of the hemiaminal or imine intermediate. If unreacted ketone dominates, increase AcOH to 2.0 equiv.

-

Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition prevents thermal spikes that could drive the non-selective reduction of the parent ketone.

-

Reaction Monitoring (Self-Validation Step 2): Stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS until the imine intermediate is fully consumed.

-

Quench & Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (pH ~8). Causality: Pyridine derivatives are basic. Quenching with a weak base ensures the newly formed pyridyl-alkylamine is free-based and partitions into the organic layer, rather than remaining in the aqueous phase as a pyridinium salt.

-

Isolation: Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Stepwise Lewis Acid-Mediated Amination

Scope: Required for weakly nucleophilic amines or when Method A stalls at the hemiaminal stage due to steric clash. Causality: Titanium(IV) isopropoxide acts dually as a strong Lewis acid to activate the sterically hindered propan-1-one carbonyl, and as an irreversible water scavenger to drive the thermodynamic equilibrium entirely toward the imine[5].

Step-by-Step Procedure:

-

Imine Formation: In a dry flask, combine 1-(5-Methylpyridin-2-yl)propan-1-one (1.0 equiv) and the amine (1.2 equiv). Add Ti(OiPr)₄ (2.0 equiv) neat or as a solution in anhydrous THF.

-

Incubation: Stir at room temperature or heat to 50 °C for 12 hours.

-

Reduction: Dilute the mixture with absolute ethanol (to a concentration of 0.1 M). Cool to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise. Causality: Because the imine is pre-formed and locked as a titanium complex, the highly reactive NaBH₄ can be safely used without risk of ketone reduction.

-

Quench (Self-Validation Step): Add water (or aqueous ammonia) dropwise. Validation: The reaction is successful if a dense, white precipitate of TiO₂ immediately forms. This confirms the destruction of the titanium complex.

-

Isolation: Filter the resulting suspension through a pad of Celite to remove the TiO₂ salts. Wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate, then partition between EtOAc and saturated NaHCO₃ to isolate the product.

References

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (1996).[Link]

-

Reductive amination. Wikipedia. [Link]

-

Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research (2024).[Link]

-

Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate / ChemInform.[Link]

-

Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. Angewandte Chemie International Edition (2022).[Link]

Sources

Application Note: Synthesis of Schiff Bases from 1-(5-Methylpyridin-2-yl)propan-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

The synthesis of multidentate nitrogen-based ligands is a cornerstone of modern coordination chemistry, catalysis, and drug discovery[1]. Schiff bases (imines) derived from pyridyl ketones are particularly valuable because they act as robust

This application note details the optimized synthesis of Schiff bases using 1-(5-Methylpyridin-2-yl)propan-1-one (CAS: 1563017-62-8)[3]. Unlike highly reactive aldehydes, this specific pyridyl ketone presents unique synthetic challenges. The carbonyl carbon is sterically hindered by the adjacent ethyl group and the bulky pyridine ring. Furthermore, ketones are inherently less electrophilic than aldehydes[4]. Consequently, standard room-temperature condensation protocols yield negligible results. To overcome this, the reaction requires strict thermodynamic control (active water removal) and electrophilic activation (acid catalysis)[5],[6].

Mechanistic Rationale & Reaction Dynamics

The formation of a Schiff base from a primary amine and a ketone is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.

-

Activation: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the sterically hindered carbonyl carbon.

-

Nucleophilic Attack: The primary amine attacks the activated carbon, forming an unstable carbinolamine (hemiaminal) intermediate [5].

-